N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-2-carboxamide
Description
N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-2-carboxamide is a furan-based carboxamide derivative characterized by a hydroxypropyl linker bridging two heteroaromatic systems: a furan-2-carboxamide group and a furan-3-yl substituent. Its molecular formula is C₁₂H₁₃NO₄, with a calculated molecular weight of 235.13 g/mol.
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-10(9-4-7-16-8-9)3-5-13-12(15)11-2-1-6-17-11/h1-2,4,6-8,10,14H,3,5H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNCIPJIOIBFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-2-carboxamide typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 3-furan-2-ylpropanoic acid with hydroxylamine to form the corresponding hydroxamic acid, followed by cyclization to yield the desired carboxamide . The reaction conditions often involve the use of solvents like ethanol or THF and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave radiation to accelerate the reaction, reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly employed.
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and various substituted furans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease progression. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and subsequent cell death .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Properties :
- The hydroxypropyl group in the target compound improves solubility compared to methoxyphenyl () or benzofuran derivatives () .
- Thiophene substitution () introduces sulfur, increasing lipophilicity and altering electronic properties compared to furan .
- Salt forms (e.g., hydrochloride in ) enhance aqueous solubility, critical for pharmacokinetics .
Spectral Data :
- 1H NMR : Hydroxyl protons (δ ~5.3 ppm) and furan protons (δ 6.3–7.5 ppm) are consistent across analogs () .
- HRMS : Matches theoretical values in methoxyphenyl derivatives (), confirming structural integrity .
The thiophene analog () may interact differently with biological targets due to sulfur’s electronegativity .
Research Findings and Implications
Pharmacological Potential
- Antifungal Activity : Nitrofuran derivatives () show promise, but the target compound’s hydroxyl group may reduce toxicity compared to nitro groups .
- Polymer Applications: highlights furan/phthalimide hybrids as monomers for polyimides, suggesting industrial utility for structurally related carboxamides .
Biological Activity
N-[3-(Furan-3-YL)-3-hydroxypropyl]furan-2-carboxamide is a compound characterized by its dual furan rings, which contribute to its unique chemical reactivity and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features:
- Dual Furan Rings : These rings enhance the compound's reactivity and interactions with biological targets.
- Hydroxypropyl Group : This functional group may influence solubility and biological interactions.
- Carboxamide Functional Group : Known for its role in various biological activities, including enzyme inhibition.
The mechanism of action of this compound involves its interaction with specific molecular targets. Key points include:
- Enzyme Inhibition : The compound may inhibit bacterial enzymes, disrupting cell wall synthesis and leading to cell death.
- Neuroprotective Effects : Furan-containing compounds have shown potential in neuroprotection by scavenging free radicals and modulating inflammatory pathways, which are critical in neurodegenerative diseases .
- Interaction with Receptors : Preliminary studies suggest that this compound may interact with receptors involved in various disease pathways, although detailed interaction studies are ongoing.
Antimicrobial Activity
This compound has demonstrated potential antimicrobial properties. Its structural features allow it to disrupt bacterial cell functions effectively.
Neuroprotective Properties
Research indicates that furan derivatives can promote neuronal survival and regeneration. They mitigate oxidative stress and inflammation, which are significant contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide | Single furan ring | Antitumor activity |
| Ethyl 3-(furan-2-yl)propanoate | Single furan ring | Synthesis precursor for pharmaceuticals |
| N-(Furan-2-yl)carboxamide | Similar furan structure | Various biological activities |
This compound is unique due to its combination of functional groups that enhance its biological activity compared to these similar compounds .
Case Studies and Research Findings
- Neuroprotective Studies : In vitro studies have shown that furan derivatives can enhance neuronal plasticity and synaptic function, suggesting their potential use in treating neurodegenerative disorders .
- Antimicrobial Efficacy : Research has indicated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, highlighting the potential of this compound as a lead compound for antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
